molecular formula C13H14N2 B12977352 2-(tert-Butyl)-1H-indole-4-carbonitrile

2-(tert-Butyl)-1H-indole-4-carbonitrile

Cat. No.: B12977352
M. Wt: 198.26 g/mol
InChI Key: BRFDLZZCNSJXNJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1H-indole-4-carbonitrile is a versatile indole-based chemical intermediate designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity. The tert-butyl group at the 2-position and the cyano (nitrile) functional group at the 4-position are valuable handles for synthetic elaboration, making this compound a useful building block in the exploration of new chemical entities. Researchers utilize such carbonitrile derivatives in various synthetic pathways, including the development of novel heterocyclic compounds. The cyano group, in particular, is a key functional group that often remains intact during diverse chemical transformations, allowing for the creation of more complex molecular architectures . This compound is offered For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-tert-butyl-1H-indole-4-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3

InChI Key

BRFDLZZCNSJXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N

Origin of Product

United States

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2 Tert Butyl 1h Indole 4 Carbonitrile

Mechanistic Pathways of Key Annulation Reactions

The formation of the indole (B1671886) core, known as annulation, is the foundational step in synthesizing 2-(tert-Butyl)-1H-indole-4-carbonitrile. While multiple strategies exist for indole synthesis, the Fischer indole synthesis remains one of the most robust and widely studied methods. wikipedia.orgbyjus.com

A plausible pathway to construct the target molecule is via the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone. wikipedia.org For this compound, the likely starting materials would be (3-cyanophenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone).

The established mechanism for the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The reaction initiates with the condensation of the (3-cyanophenyl)hydrazine and pinacolone (B1678379) to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer ('ene-hydrazine'). wikipedia.org

mdpi.commdpi.com-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial step is an irreversible electrocyclic rearrangement, specifically a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orgbyjus.com This step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene (B151609) ring to produce a di-imine intermediate.

Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization to form a five-membered ring aminoacetal (or aminal). Under acid catalysis, this intermediate eliminates a molecule of ammonia, which is followed by a proton transfer to restore aromaticity, yielding the final indole product. wikipedia.orgjk-sci.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

Alternative annulation strategies, such as the Bartoli indole synthesis, offer different mechanistic pathways. The Bartoli reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org This method is particularly effective for producing 7-substituted indoles but demonstrates the diversity of available ring-closing strategies. wikipedia.org

Radical and Photoredox Mediated Processes in Indole Functionalization

Modern synthetic methods, particularly those involving radical and photoredox processes, offer powerful tools for the functionalization of the indole nucleus. These techniques are valuable for installing groups that are difficult to introduce via traditional ionic pathways.

While specific studies on the radical functionalization of this compound are not prevalent, the general principles of photoredox catalysis on indoles are well-established. nih.govnih.gov A common mechanistic paradigm involves the use of a photocatalyst, such as an Iridium(III) or Ruthenium(II) complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) event. nih.govnih.govresearchgate.net

For instance, a hypothetical C-H tert-butylation of a precursor like 1H-indole-4-carbonitrile could proceed via a photoredox-mediated pathway. The mechanism would likely involve:

Excitation: The photocatalyst (PC) absorbs a photon to reach its excited state (PC*).

Radical Generation: The excited photocatalyst interacts with a suitable tert-butyl radical precursor. For example, reductive quenching of the excited photocatalyst by a sacrificial electron donor (like an amine) would generate a potent reductant (PC⁻), which could then reduce a precursor like tert-butyl bromide to generate a tert-butyl radical. nih.gov

Radical Addition: The highly reactive tert-butyl radical would then add to the electron-rich C2 position of the indole ring.

Rearomatization: The resulting radical intermediate would be oxidized back to the aromatic indole, completing the catalytic cycle.

Dual catalytic systems that merge photoredox catalysis with transition-metal catalysis (e.g., palladium or nickel) have emerged as a versatile platform for C-H functionalization, enabling reactions under mild conditions that were previously challenging. nih.govnih.govresearchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the outcome of both the synthesis and functionalization of indoles, dictating reaction efficiency and, crucially, regioselectivity.

In the Fischer indole synthesis , the catalyst is typically a Brønsted acid (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.org These acids are essential for catalyzing the key steps of the reaction cascade, including the mdpi.commdpi.com-sigmatropic rearrangement and the final dehydration to form the aromatic indole ring. jk-sci.com Modern variations, such as the Buchwald modification, employ a palladium catalyst to first form the N-arylhydrazone via cross-coupling, expanding the reaction's scope. wikipedia.orgorganic-chemistry.org

For the functionalization of the indole core , catalysts and directing groups play a critical role in achieving site-selectivity. Accessing the C4 position on the indole's benzene ring is notoriously difficult. researchgate.netnih.gov Strategies to achieve this often rely on the installation of a directing group (DG) on the indole nitrogen. For example, an N-P(O)tBu₂ group has been shown to direct palladium- and copper-catalyzed arylations to the C7 and C6 positions, respectively. nih.gov Further studies show that installing a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. nih.gov

Specific reagents are employed for particular transformations. For instance, the introduction of the nitrile group at C4 could be achieved via palladium-catalyzed cyanation using reagents like Zn(CN)₂. nih.gov Reagents like tert-butyl hypochlorite (B82951) can be used for selective chlorination of the indole ring, with the products varying based on the substrate and reaction conditions. mdpi.comnih.gov

Table 1: Selected Catalysts and Reagents in Indole Synthesis and Functionalization

Catalyst/ReagentReaction TypeRoleReference
Brønsted/Lewis Acids (e.g., H₂SO₄, ZnCl₂)Fischer Indole SynthesisCatalyzes mdpi.commdpi.com-sigmatropic rearrangement and dehydration. wikipedia.org
Palladium CatalystsBuchwald-Fischer Synthesis / Cross-CouplingCatalyzes the formation of N-arylhydrazones or C-C/C-N bonds. wikipedia.orgorganic-chemistry.org
Iridium/Ruthenium ComplexesPhotoredox CatalysisAct as photocatalysts to initiate single-electron transfer. nih.govnih.gov
N-P(O)tBu₂ Directing GroupC-H FunctionalizationDirects transition-metal-catalyzed reactions to the C6/C7 positions. nih.gov
tert-Butyl HypochloriteChlorinationActs as a chlorine source for chlorooxidation or chlorination. mdpi.comnih.gov

Identification and Characterization of Reaction Intermediates

Understanding a reaction mechanism requires the identification and, where possible, characterization of transient intermediates.

In the Fischer indole synthesis , several key intermediates have been proposed and, in some cases, isolated. wikipedia.orgbyjus.com The primary intermediates along the reaction coordinate are:

Phenylhydrazone: The initial product of condensation.

Enamine: The tautomer of the hydrazone, which is the active species in the subsequent rearrangement. wikipedia.org

Di-imine: Formed after the mdpi.commdpi.com-sigmatropic rearrangement.

Cyclic Aminal: The intermediate formed upon intramolecular cyclization, which then eliminates ammonia. wikipedia.org

In transition-metal-catalyzed C-H functionalization , organometallic species are the key intermediates. For example, in a palladium-catalyzed C-H activation of an indole, a five-membered palladacycle intermediate is often formed by the coordination of the catalyst to a directing group and the indole C-H bond. nih.gov In reactions involving organolithium reagents, N-protected 3-lithioindoles can be formed and are relatively stable intermediates at low temperatures. orgsyn.org

In photoredox catalysis , the primary intermediates are radical species. These include the excited state of the photocatalyst (e.g., *Ir(III)) and the carbon-centered radicals generated from the substrate or a radical precursor. nih.govresearchgate.net

Table 2: Potential Reaction Intermediates

IntermediateReaction TypeSignificanceReference
Phenylhydrazone / EnamineFischer Indole SynthesisPrecursor to the key sigmatropic rearrangement. wikipedia.org
Cyclic PalladacyclePalladium-Catalyzed C-H ActivationKey organometallic intermediate that determines regioselectivity. nih.gov
Carbon-centered RadicalRadical / Photoredox ReactionsReactive species that forms new C-C or C-heteroatom bonds. nih.gov
3-LithioindoleOrganolithium ReactionsA stable nucleophilic intermediate for reaction with electrophiles. orgsyn.org
NitrosoareneBartoli Indole SynthesisFormed from the decomposition of the initial Grignard adduct. wikipedia.org

Computational Probing of Reaction Transition States and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, mapping potential energy surfaces, and rationalizing observed selectivity. While computational studies focusing specifically on this compound are not available in the surveyed literature, research on related indole systems provides significant mechanistic insight.

Computational studies have been used to support experimental findings in various indole syntheses. For example, calculations have explored the mechanism of copper-catalyzed indole synthesis, supporting the hypothesis that Lewis acids accelerate the dehydrative cyclization step. mdpi.com DFT studies were also instrumental in understanding a novel, transition-metal-free "Counter-Fischer-Indole Synthesis," revealing that metal coordination could facilitate a normally disfavored 7-endo-trig cyclization pathway. organic-chemistry.org

In the context of functionalization, computational analysis has been applied to understand the transition states of reactions involving indole-containing molecules. For instance, DFT calculations of the transition states for an enantioselective fluoride-chloride exchange at a sulfur center attached to an indole scaffold helped to elucidate the origins of stereoselectivity. acs.org Furthermore, fundamental studies have modeled the excited-state dynamics of the indole molecule itself, providing a detailed picture of the deactivation processes that are critical to its role in photochemistry and photoredox catalysis. acs.org These computational approaches allow researchers to visualize transition states, calculate activation barriers, and predict reaction pathways, offering a level of detail that is often inaccessible through experimental means alone. acs.orgnih.gov

Advanced Spectroscopic Characterization of 2 Tert Butyl 1h Indole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-(tert-Butyl)-1H-indole-4-carbonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-H proton, and the protons of the tert-butyl group. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, at a characteristic upfield chemical shift. The N-H proton is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the quaternary carbons of the tert-butyl group and the indole ring, the carbons of the nitrile group, and the methine carbons of the indole core. The chemical shift of the nitrile carbon is a key diagnostic signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 9.0 (broad s)-
C2-~150
C3~6.4 (s)~100
C4-~110
C57.2 - 7.4 (m)~125
C67.0 - 7.2 (m)~122
C77.4 - 7.6 (m)~120
C8 (C3a)-~128
C9 (C7a)-~136
C(CH₃)₃-~32
C(CH₃)₃~1.4 (s)~30
CN-~118

Note: These are predicted values based on the analysis of related compounds and are subject to variation based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would help in tracing the connectivity of the aromatic protons on the benzene moiety of the indole ring. guidechem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. guidechem.comscbt.com It would be instrumental in assigning the carbon signals for the protonated carbons of the indole ring and the methyl groups of the tert-butyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. guidechem.comscbt.com It is particularly useful for identifying quaternary carbons, such as C2, C4, C3a, and C7a, by observing their long-range couplings with nearby protons. For example, the protons of the tert-butyl group would show an HMBC correlation to the C2 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺199.1230
[M+Na]⁺221.1049

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. arkat-usa.org The mass spectrum obtained from GC-MS analysis would show the molecular ion peak corresponding to the molecular weight of this compound. Additionally, the fragmentation pattern would provide valuable structural information. A characteristic fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable tertiary carbocation. Another likely fragmentation pathway would involve the loss of the entire tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, the C≡N (nitrile) bond, and the aromatic C=C bonds. The nitrile stretch is a particularly strong and sharp absorption in a region of the spectrum that is often free from other signals, making it a key diagnostic peak.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretching3300 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C≡N (Nitrile)Stretching2220 - 2260 (sharp, strong)
Aromatic C=CStretching1500 - 1600

Electronic Absorption and Emission Spectroscopy

The electronic transitions and subsequent relaxation pathways of indole derivatives are highly sensitive to the nature and position of substituents on the indole ring. The introduction of a tert-butyl group at the 2-position and a nitrile group at the 4-position is expected to significantly influence the photophysical properties of the parent indole molecule.

The absorption spectrum of an indole derivative, 4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS), shows an absorption that extends beyond 310 nm. nih.gov This is a notable feature as it allows for selective excitation in the presence of aromatic amino acids, which is particularly useful in studies involving proteins. nih.gov In general, the introduction of an electron-withdrawing group like a nitrile (–C≡N) on the indole ring tends to shift the absorption to longer wavelengths (a bathochromic or red-shift). nih.gov

The electronic spectra of indole and its derivatives are characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ. The relative energies of these transitions are influenced by both the substituent and the solvent. nih.gov For many indole derivatives, these transitions can be energetically degenerate. nih.gov

Table 1: Representative UV-Visible Absorption Data for a Related Indole Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS)Water>310Not Reported

This table presents data for a related compound to infer the properties of this compound.

Photoluminescence spectroscopy, particularly fluorescence, provides insights into the excited state properties of a molecule. Upon absorbing light, a molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence.

Derivatives of 4-cyanoindole (B94445) are known to be significantly more fluorescent compared to the parent indole molecule, exhibiting longer fluorescence lifetimes and emission in the blue region of the visible spectrum. nih.gov For instance, 4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS) displays a fluorescence emission peak at approximately 412 nm in water, which represents a considerable Stokes shift. nih.gov The fluorescence quantum yield (QY) of this derivative has been reported to be as high as 0.85 ± 0.05 in water, indicating that it is a highly efficient fluorophore. nih.gov

The fluorescence of indole derivatives is generally sensitive to the surrounding environment. nih.gov Studies on various indole derivatives have shown that the most fluorescent species are typically the non-ionized or neutral forms, which often exhibit fluorescence maxima around 350 nm. nih.govnih.gov The presence of different substituents can lead to significant shifts in the emission wavelength. nih.gov

Table 2: Representative Photoluminescence Data for a Related Indole Derivative

CompoundSolventExcitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Quantum Yield (ΦF)
4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS)Water320~4120.85 ± 0.05

This table presents data for a related compound to infer the properties of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

While a crystal structure for this compound has not been specifically reported in the surveyed literature, the crystallographic data for the parent compound, 4-cyanoindole, offers valuable structural insights. The analysis of 4-cyanoindole reveals the planarity of the indole ring system and the specific orientation of the nitrile substituent.

The crystal structure of 4-cyanoindole has been determined and is deposited in the Crystallography Open Database (COD) under the number 4517844. nih.gov The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, with unit cell parameters that define the dimensions of the repeating unit in the crystal lattice. nih.gov

Table 3: Crystallographic Data for 4-Cyanoindole

ParameterValue
Compound4-Cyanoindole
FormulaC₉H₆N₂
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)3.87758
b (Å)7.6453
c (Å)23.7995
α (°)90
β (°)90
γ (°)90
Z4

Source: nih.gov This table presents data for a related compound to infer the properties of this compound.

The introduction of a bulky tert-butyl group at the 2-position of the indole ring in this compound would be expected to introduce significant steric hindrance, potentially influencing the crystal packing and intermolecular interactions compared to the unsubstituted 4-cyanoindole.

Computational and Theoretical Studies on 2 Tert Butyl 1h Indole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-(tert-Butyl)-1H-indole-4-carbonitrile would enable a detailed exploration of its geometry, molecular orbitals, and charge distribution, which are fundamental to understanding its chemical behavior.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The analysis also confirms that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies.

Table 1: Predicted Geometrical Parameters for an Indole-based Structure (Note: As specific experimental or calculated data for this compound is not available, this table presents typical bond lengths and angles for a related indole (B1671886) structure for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-N (indole ring)~1.38 Å
Bond LengthC-C (tert-butyl)~1.54 Å
Bond LengthC≡N (nitrile)~1.15 Å
Bond AngleC-N-C (indole ring)~108°
Bond AngleC-C-C (tert-butyl)~109.5°

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. academie-sciences.fr A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group. The tert-butyl group, being an electron-donating group, would raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indole-4-carbonitrile.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are hypothetical values for this compound to demonstrate the concept.)

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Electron-donating capability
LUMO-1.2Electron-accepting capability
HOMO-LUMO Gap4.6Indicator of chemical reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an empty antibonding orbital. rsc.org

In this compound, NBO analysis would reveal the nature of the bonds within the indole core, the tert-butyl group, and the nitrile substituent. It would also quantify the electronic interactions between the indole ring and the substituents, providing insight into how the tert-butyl and nitrile groups modulate the electronic properties of the indole system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group, making it a likely site for electrophilic attack. The hydrogen atom on the indole nitrogen would be a region of positive potential, susceptible to nucleophilic attack. The tert-butyl group would exhibit a relatively neutral potential.

Spin density distribution analysis is particularly relevant for studying radical species or molecules in excited triplet states. It maps the distribution of unpaired electron spin throughout the molecule. While this compound is a closed-shell molecule in its ground state and would have zero spin density everywhere, this analysis would be crucial if studying its radical cation or anion. In such a case, the analysis would reveal which atoms bear the most unpaired electron character, providing insight into the radical's reactivity.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from fundamental principles, providing a powerful complement to experimental spectroscopy. For this compound, these predictions can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, aiding in the structural elucidation of the molecule.

Reaction Pathway and Transition State Analysis

No studies detailing the reaction pathways or transition state analyses for the synthesis or reactivity of this compound were found. Research in this area would typically involve quantum chemical calculations to model reaction mechanisms, identify transition state structures, and determine activation energies. Such information is crucial for understanding how the molecule is formed and how it behaves in chemical reactions.

Non-Linear Optical (NLO) Properties Investigations

There is no available research on the non-linear optical (NLO) properties of this compound. Investigations into NLO properties are important for identifying materials with potential applications in optoelectronics and photonics. These studies would typically involve computational methods to calculate properties such as hyperpolarizabilities.

Topological Analyses (e.g., PDOS, TDOS, ELF, LOL)

No topological analyses, including Partial Density of States (PDOS), Total Density of States (TDOS), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) analyses, have been published for this compound. These computational techniques provide deep insights into the electronic structure and bonding characteristics of a molecule.

Functionalization and Derivatization Strategies of 2 Tert Butyl 1h Indole 4 Carbonitrile

Reactivity of the Carbonitrile Group at C4

The carbonitrile (or cyanide) group at the C4 position is a versatile functional group that can be converted into several other important chemical entities, including primary amines, carboxylic acid derivatives, and ketones.

The reduction of the carbonitrile group offers a direct route to primary amines, specifically to (2-(tert-butyl)-1H-indol-4-yl)methanamine. This transformation is typically achieved using strong reducing agents that can reduce the carbon-nitrogen triple bond. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. ic.ac.ukyoutube.com

The reaction with LiAlH₄ is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting amine. ic.ac.uk Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), often under elevated pressure and temperature. youtube.com The choice of catalyst and reaction conditions can be crucial to prevent side reactions, such as the formation of secondary or tertiary amines. youtube.com

Table 1: Reduction of 2-(tert-Butyl)-1H-indole-4-carbonitrile to the Corresponding Primary Amine

ReactantReagents and ConditionsProduct
This compound1. LiAlH₄, THF, reflux2. H₂O or dilute acid workup(2-(tert-Butyl)-1H-indol-4-yl)methanamine
This compoundH₂, Raney Ni, high pressure, elevated temp.(2-(tert-Butyl)-1H-indol-4-yl)methanamine

This table represents generalized reaction pathways for nitrile reduction. Specific experimental conditions for this compound may require optimization.

The carbonitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(tert-butyl)-1H-indole-4-carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. slideshare.netwikipedia.org

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. slideshare.net The reaction proceeds via the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. wikipedia.org

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. slideshare.net This process initially forms a carboxylate salt and ammonia. A subsequent acidification step is necessary to protonate the carboxylate and isolate the free carboxylic acid. slideshare.net

Table 2: Hydrolysis of this compound

ReactantReagents and ConditionsProduct
This compoundH₂SO₄ (aq), Δ2-(tert-Butyl)-1H-indole-4-carboxylic acid
This compound1. NaOH (aq), Δ2. H₃O⁺2-(tert-Butyl)-1H-indole-4-carboxylic acid

This table illustrates general hydrolysis conditions. The specific conditions for the target molecule would need to be determined experimentally.

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonitrile group provides a powerful method for the synthesis of ketones. scientificupdate.comnih.gov The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt after the initial addition. This intermediate is then hydrolyzed during an acidic workup to yield the final ketone product. scientificupdate.com This reaction allows for the introduction of a new carbon-carbon bond at the C4-position of the indole (B1671886).

Table 3: Grignard Reaction with this compound

ReactantReagents and ConditionsProduct
This compound1. CH₃MgBr, Et₂O2. H₃O⁺1-(2-(tert-Butyl)-1H-indol-4-yl)ethan-1-one
This compound1. PhMgBr, THF2. H₃O⁺(2-(tert-Butyl)-1H-indol-4-yl)(phenyl)methanone

This table shows representative examples of Grignard reactions. The choice of Grignard reagent determines the structure of the resulting ketone.

Electrophilic Aromatic Substitution on the Indole Core

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The most common site of electrophilic attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. slideshare.net However, the substitution pattern in this compound is influenced by the existing substituents.

The bulky tert-butyl group at the C2 position creates significant steric hindrance, which is expected to disfavor electrophilic attack at the adjacent C3 position. The carbonitrile group at C4 is a meta-directing deactivator for the benzene (B151609) ring portion of the indole. Therefore, electrophilic substitution on the carbocyclic ring would likely be directed to the C6 position, which is meta to the C4-carbonitrile and para to the indole nitrogen. However, the pyrrole ring is generally much more reactive towards electrophiles than the benzene ring. Given the steric hindrance at C3, electrophilic attack might be directed to other positions on the pyrrole ring, such as the N1 position, or potentially at the C3 position if the electrophile is small enough. The precise outcome of EAS reactions on this substrate would likely be a mixture of products and would depend heavily on the specific electrophile and reaction conditions used.

Nucleophilic Functionalization Approaches to the Indole System

Direct nucleophilic aromatic substitution (SNA) on the electron-rich indole ring is generally challenging. However, the presence of the strongly electron-withdrawing carbonitrile group at the C4 position can activate the carbocyclic part of the indole nucleus towards nucleophilic attack, particularly at positions ortho and para to the cyano group (C3 and C5).

Another approach for functionalization is through N-functionalization at the indole nitrogen, which readily acts as a nucleophile.

N-Alkylation and N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for functionalization, with N-alkylation being a fundamental transformation. Typically, this is achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an electrophile. Common conditions for N-alkylation of indole scaffolds involve the use of bases like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., propargyl bromide or benzyl (B1604629) bromide). nih.govmdpi.com

However, a review of the scientific literature did not yield specific examples or detailed research findings for the N-alkylation or N-functionalization of this compound. While the general principles of N-alkylation are well-established for a wide range of indole derivatives, specific reaction conditions, yields, and the scope of applicable electrophiles for this particular substrate have not been documented in the searched sources.

Regioselective Functionalization at Other Indole Positions (C3, C5, C6, C7)

The functionalization of the carbon framework of the indole ring is crucial for creating structural diversity. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. chemrxiv.org However, in the case of this compound, the bulky tert-butyl group at C2 is expected to sterically hinder direct functionalization at the C3 position.

Functionalization of the benzene ring portion (C4, C5, C6, C7) is influenced by the existing substituents. The electron-withdrawing nature of the C4-carbonitrile group deactivates the ring towards electrophilic aromatic substitution. Directed C-H activation, often mediated by transition metals like palladium, has emerged as a powerful tool for regioselective functionalization at positions that are otherwise difficult to access. nih.govacs.org For instance, directing groups at the N1 position can facilitate C7 arylation. nih.gov Similarly, domino reactions involving C4-arylation have been observed in other indole systems. acs.org

Despite these general strategies for indole functionalization, no specific methods or research findings have been reported in the searched literature for the regioselective functionalization of the C3, C5, C6, or C7 positions of this compound. The interplay between the steric hindrance from the C2-tert-butyl group and the electronic effects of the C4-nitrile group makes it difficult to predict reactivity without experimental data.

Formation of Fused Ring Systems and Polycyclic Indole Derivatives

The synthesis of fused and polycyclic indole derivatives is of significant interest due to their prevalence in the structures of natural products and pharmacologically active compounds, such as ergot alkaloids. mdpi.com Methodologies to construct rings fused to the indole core often involve intramolecular reactions. For example, intramolecular Friedel-Crafts acylation of 4-substituted indoles can lead to the formation of fused ring systems across the C4 and C5 positions. nih.gov Another approach involves the Knoevenagel condensation of an indole-4-carbaldehyde followed by an intramolecular cyclization to build complex polynuclear structures. mdpi.com

A search of the available scientific and patent literature did not provide any specific examples of the formation of fused ring systems or polycyclic derivatives using this compound as the starting material. The conversion of the 4-carbonitrile group into a reactive handle suitable for such cyclizations would be a necessary prerequisite, but specific methodologies for this transformation on the target compound, and its subsequent use in constructing fused rings, are not documented.

Applications of 2 Tert Butyl 1h Indole 4 Carbonitrile in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The indole (B1671886) framework is a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. The presence of the tert-butyl group at the 2-position and the carbonitrile at the 4-position of the indole ring in 2-(tert-Butyl)-1H-indole-4-carbonitrile offers a unique set of reactive handles and steric influences that can be strategically exploited in organic synthesis.

The 2-tert-butyl indole moiety can be synthesized through various methods, including the Fischer indole synthesis. This sterically demanding group can direct the regioselectivity of subsequent reactions on the indole ring. For instance, in electrophilic substitution reactions, the bulky tert-butyl group can sterically hinder the C3 position, potentially favoring functionalization at other positions of the indole nucleus. This directing effect is a valuable tool for chemists aiming to synthesize complex, multi-substituted indole derivatives with a high degree of control.

Furthermore, the indole nitrogen can be functionalized, and the presence of the tert-butyl group can influence the reactivity and stability of these N-substituted derivatives. The unique steric environment created by the tert-butyl group can also be exploited in asymmetric catalysis, where the indole scaffold might serve as a chiral ligand or auxiliary.

The indole-4-carbonitrile moiety is a valuable synthon for a variety of chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These functional group interconversions open up pathways to a diverse range of indole-based scaffolds for drug discovery and other applications. The strategic placement of the nitrile at the 4-position allows for the introduction of various functionalities at a less commonly substituted position of the indole ring, providing access to novel chemical space.

The combination of the 2-tert-butyl and 4-carbonitrile functionalities in a single molecule provides a powerful platform for the synthesis of complex molecular architectures. For example, dearomatization reactions of the indole core, a strategy of increasing importance in medicinal chemistry for accessing three-dimensional molecular structures, could be influenced by the electronic nature of the cyano group and the steric bulk of the tert-butyl group, potentially leading to novel and stereochemically rich scaffolds. acs.org

Role in the Design of Novel Organic Materials (e.g., Fluorophores)

The indole scaffold is a well-known fluorophore, and the introduction of a cyano group, particularly at the 4-position, has been shown to significantly enhance its fluorescent properties. Therefore, this compound holds considerable promise as a building block for the design of novel organic materials, especially advanced fluorophores.

4-Cyanoindole (B94445) derivatives are known to exhibit high fluorescence quantum yields and their emission properties are often sensitive to the local environment, making them excellent candidates for fluorescent probes. nih.gov The cyano group acts as an electron-withdrawing group, which can modulate the electronic structure of the indole ring and lead to desirable photophysical properties, such as a large Stokes shift.

The fluorescence lifetime of 4-cyanoindole has been shown to be significantly longer in aqueous environments, a property that is highly valuable for biological imaging applications. nih.gov The introduction of a tert-butyl group at the 2-position of the 4-cyanoindole scaffold could further fine-tune these photophysical properties. The bulky and lipophilic nature of the tert-butyl group might influence the solubility and aggregation behavior of the molecule in different media, which in turn can affect its fluorescence characteristics. This could be exploited in the design of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific target or entering a particular cellular environment.

The following table summarizes the photophysical properties of some 4-cyanoindole derivatives, illustrating the potential of this scaffold in the development of fluorophores.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
4-Cyanoindole2903600.41
4-Cyanotryptophan2953600.42
4-Cyanoindole-2'-deoxyribonucleoside320410>0.90 (in water)

Data compiled from various sources for illustrative purposes.

The synthetic accessibility of this compound would allow for its incorporation into larger molecular systems, such as polymers or dendrimers, to create novel fluorescent materials with tailored properties for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Contribution to Catalyst Development or Ligand Design

The presence of a bulky tert-butyl group at the 2-position introduces significant steric hindrance around the indole nitrogen. Sterically demanding ligands are known to play a crucial role in controlling the reactivity and selectivity of metal catalysts. semanticscholar.org For instance, bulky ligands can promote reductive elimination, prevent catalyst deactivation through dimerization, and create a specific chiral environment around the metal center in asymmetric catalysis.

The electronic properties of the indole ring, modulated by the electron-withdrawing cyano group at the 4-position, would also influence the coordination chemistry of the ligand. This electronic tuning can affect the stability and reactivity of the resulting metal complex.

Although speculative, one could envision the synthesis of phosphine-indole hybrid ligands derived from this compound. Such ligands, combining the soft phosphine donor with the indole scaffold, could find applications in a variety of cross-coupling reactions. The steric bulk of the tert-butyl group would be a key design element in creating a highly effective ligand.

Furthermore, N-heterocyclic carbene (NHC) precursors could potentially be synthesized from the indole nitrogen. The resulting NHC ligand would possess a unique steric profile due to the adjacent tert-butyl group, which could lead to novel catalytic activities. The development of new ligand architectures is a continuous effort in catalysis, and the unique substitution pattern of this compound makes it an intriguing candidate for exploration in this field.

Precursor for Advanced Chemical Entities

The synthetic versatility of the cyano group makes this compound a valuable precursor for a wide range of more complex and potentially bioactive molecules. The transformation of the nitrile functionality can lead to the introduction of diverse pharmacophores and functional groups.

Some potential transformations of the 4-carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding 4-carboxylic acid derivative. Indole-4-carboxylic acids are important building blocks for the synthesis of various biologically active compounds.

Reduction: The nitrile can be reduced to a primary amine (4-aminomethylindole). This introduces a basic nitrogen atom, which is a common feature in many pharmaceuticals. The resulting amine can be further functionalized to create a library of derivatives for biological screening.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are frequently incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.

Addition of Organometallics: Grignard reagents or other organometallic species can add to the nitrile to form ketones after hydrolysis. This provides a route to 4-acylindole derivatives, which are also important intermediates in medicinal chemistry.

The presence of the 2-tert-butyl group can provide steric protection or direct the reactivity of the indole ring during these transformations, allowing for selective modifications. The combination of the stable, sterically demanding 2-tert-butyl group and the reactive 4-carbonitrile handle makes this compound a promising starting material for the synthesis of novel heterocyclic systems and complex natural product analogues. The exploration of its reactivity is likely to yield a variety of advanced chemical entities with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(tert-Butyl)-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer: A robust approach involves coupling tert-butyl-substituted intermediates with 4-cyanoindole derivatives. For example, silyloxyallyl cation intermediates (e.g., TBS-protected cyclopentenyl systems) can react with 4-cyanoindole under mild Lewis acid catalysis (e.g., pyridinium triflate) in toluene, achieving >90% yield after gradient solvent purification (hexanes/Et₂O) . Optimize stoichiometry (1.1:1.0 ratio of indole to electrophile) and monitor progress via TLC.

Q. How should NMR spectroscopy be employed to confirm the structure of this compound?

  • Methodological Answer: Use ¹H and ¹³C NMR in CDCl₃. Key signals include:

  • ¹H NMR: Tert-butyl protons at δ 1.40–1.45 (9H, s), indole NH at δ ~8.20 (broad, exchangeable), and aromatic protons at δ 7.30–7.90 .
  • ¹³C NMR: Cyano carbon at δ ~119.16, tert-butyl quaternary carbon at δ ~29.73, and indole C-4 carbon at δ ~112.27 . Confirm assignments via DEPT-135 and HSQC experiments.

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer: Use a hexanes/ethyl acetate gradient (98:2 → 90:10) for high-purity crystals . For polar byproducts, switch to dichloromethane/methanol (95:5). Monitor solubility at 25°C to avoid premature precipitation.

Q. How can researchers ensure compound stability during storage?

  • Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as tert-butyl groups may hydrolyze under acidic conditions . Pre-purge storage containers with dry gas to prevent oxidation.

Q. What analytical techniques are critical for assessing purity beyond NMR?

  • Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS-ESI). Target >95% purity with no detectable tert-butyl degradation peaks at m/z 214.1443 (M+H⁺) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer: Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The tert-butyl group induces steric hindrance at C-2/C-3, directing electrophiles to C-5/C-6. Compare Fukui indices (NPA charges) to validate regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl-indole derivatives?

  • Methodological Answer: Apply factorial experimental design to isolate variables (e.g., solvent polarity, catalyst loading). For example, if yields vary across studies, systematically test anhydrous vs. wet toluene or pyridinium triflate vs. BF₃·Et₂O. Use ANOVA to identify statistically significant factors .

Q. How does the tert-butyl group influence crystallographic packing and intermolecular interactions?

  • Methodological Answer: Perform single-crystal X-ray diffraction (SHELXL ). The tert-butyl group creates hydrophobic pockets, reducing π-π stacking but enhancing van der Waals interactions. Compare unit cell parameters (e.g., space group P2₁/c) with analogous non-tert-butyl indoles to quantify packing efficiency.

Q. What mechanistic insights explain the compound’s stability under radical initiation conditions?

  • Methodological Answer: Conduct EPR spectroscopy with TEMPO as a radical trap. The cyano group stabilizes adjacent radicals via resonance, while the tert-butyl group minimizes β-scission. Compare kinetics with methyl-substituted analogs to quantify steric protection effects .

Q. How can researchers design derivatives to modulate the compound’s bioactivity while retaining core stability?

  • Methodological Answer: Introduce substituents at C-5/C-6 via Pd-catalyzed cross-coupling (Suzuki-Miyaura). Prioritize electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity without destabilizing the indole ring. Validate metabolic stability in microsomal assays (t½ > 60 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.